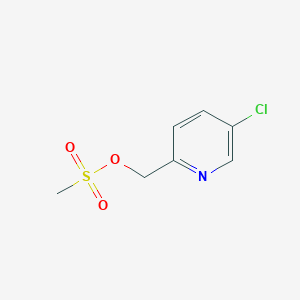
(5-Chloropyridin-2-yl)methyl methanesulfonate
Übersicht
Beschreibung
“(5-Chloropyridin-2-yl)methyl methanesulfonate” is a chemical compound with the molecular formula C7H8ClNO3S . It is used in laboratory settings and for the manufacture of other chemical compounds .
Synthesis Analysis
The synthesis of “(5-Chloropyridin-2-yl)methyl methanesulfonate” involves the reaction of 5-chloro-2-hydroxymethylpyridine with methanesulfonyl chloride in the presence of triethylamine . The reaction is carried out in tetrahydrofuran (THF) under cooling with ice .
Physical And Chemical Properties Analysis
“(5-Chloropyridin-2-yl)methyl methanesulfonate” is a powder that should be stored in a dry environment at 2-8°C . The boiling point of this compound is not specified in the sources I found .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
One study focuses on the use of related methanesulfonate compounds as catalysts in the synthesis of organic compounds. For instance, nicotinium methane sulfonate (NMS), derived from nicotine and methane sulfonic acid, exhibits catalytic activity in synthesizing 2-amino-3-cyanopyridines. This illustrates the potential of methanesulfonates in facilitating chemical reactions under mild conditions, offering an eco-friendly and efficient synthesis route (Tamaddon & Azadi, 2018).
Molecular Structure and Interaction
The crystal structure of methanesulfonate salts, like that of 4-(N-Methyl)pyridinium boronic acid, provides insight into the molecular interactions and stabilization mechanisms in solid states. Such studies are crucial for understanding the physicochemical properties of methanesulfonates, which can influence their reactivity and application in synthesis (Iwatsuki et al., 2011).
Analytical Methodologies
Analytical techniques for detecting methanesulfonate derivatives highlight their importance in quality control and environmental monitoring. A method developed for determining methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid showcases the application of high-performance liquid chromatography in ensuring the purity of pharmaceutical and chemical products (Zhou et al., 2017).
Supramolecular Chemistry
The synthesis and characterization of N-[2-(Pyridin-2-yl)ethyl]-derivatives of methanesulfonamide and their potential as ligands for metal coordination demonstrate the versatility of methanesulfonates in constructing complex molecular architectures. These compounds can form hydrogen-bonded dimers and layers, which are essential for developing materials with specific properties (Jacobs, Chan, & O'Connor, 2013).
Oxidation Reactions and Organic Synthesis
Methanesulfonates are also used in oxidation reactions, as illustrated by the gold-catalyzed regioselective oxidation of terminal allenes to form α-methanesulfonyloxy methyl ketones. This application underscores the role of methanesulfonates in facilitating selective transformations, crucial for the synthesis of complex organic molecules (Luo et al., 2011).
Eigenschaften
IUPAC Name |
(5-chloropyridin-2-yl)methyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c1-13(10,11)12-5-7-3-2-6(8)4-9-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCGXRIUCCNDOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743299 | |
| Record name | (5-Chloropyridin-2-yl)methyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloropyridin-2-yl)methyl methanesulfonate | |
CAS RN |
864758-02-1 | |
| Record name | (5-Chloropyridin-2-yl)methyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

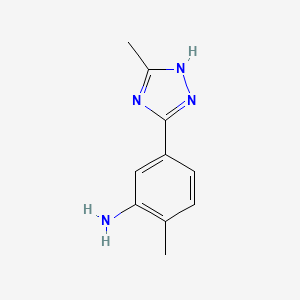

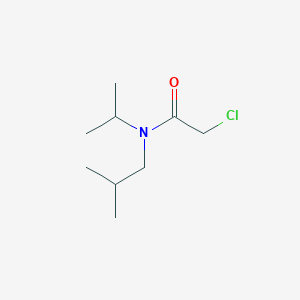
![Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate](/img/structure/B1427607.png)

![1-[Methyl(piperidin-4-yl)amino]propan-2-ol](/img/structure/B1427609.png)
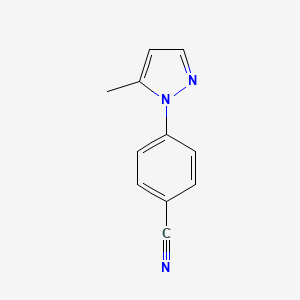
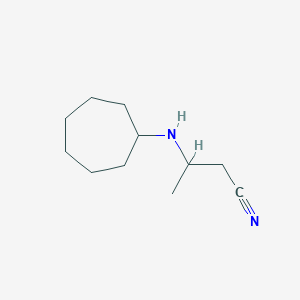
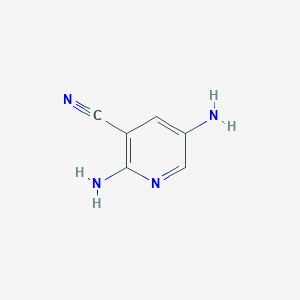
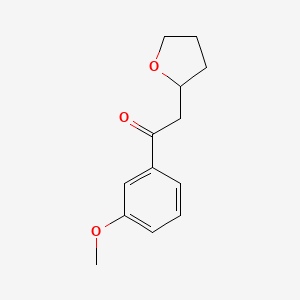
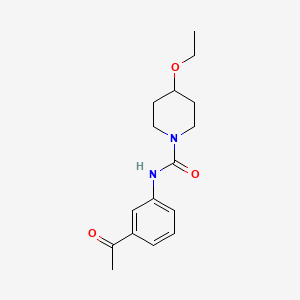

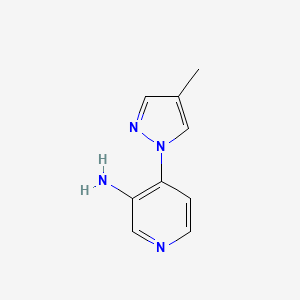
![2-[(2,2-Difluoroethyl)amino]ethan-1-ol](/img/structure/B1427620.png)